1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
This compound is a heterocyclic derivative featuring dual 1,2,4-oxadiazole rings, a pyridin-2(1H)-one core, and substituents including a 3-methoxyphenyl group and a thiophen-3-yl moiety. The thiophene group may improve lipophilicity and membrane permeability, and the methoxy substituent could modulate electronic effects and binding affinity .
Properties
IUPAC Name |
1-[[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4S/c1-28-16-4-2-3-13(9-16)20-22-17(24-29-20)11-26-10-14(5-6-18(26)27)21-23-19(25-30-21)15-7-8-31-12-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHRZVSCMLCNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex heterocyclic structure that incorporates oxadiazole and pyridine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity. The oxadiazole rings are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 10 μM to 20 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating moderate cytotoxicity when compared to standard chemotherapeutics like doxorubicin, which has an IC50 of approximately 0.12–2.78 μM for similar structures .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 15.63 |
| 2 | A549 | 18.00 |
| Doxorubicin | MCF-7 | 0.12–2.78 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Studies have shown that oxadiazole derivatives can increase p53 expression and activate caspase pathways, leading to programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, the compound also demonstrates promising antimicrobial activity. Research indicates that derivatives with similar structures exhibit bactericidal effects against Staphylococcus spp., with minimal cytotoxicity towards normal cell lines .
Case Studies
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various oxadiazole derivatives found that those with methoxyphenyl substitutions had enhanced activity against cancer cell lines while maintaining low toxicity towards normal cells .
- Molecular Docking Studies : Computational studies using molecular docking have suggested strong interactions between the compound and key biological targets involved in tumorigenesis, indicating potential pathways for therapeutic intervention .
Scientific Research Applications
Anticancer Properties
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that modifications to the oxadiazole ring can enhance cytotoxic activities against various cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
| Compound C | T47D | 27.3 |
These findings suggest that the incorporation of oxadiazole rings into drug candidates can lead to improved anticancer efficacy .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Derivatives of oxadiazoles have been reported to show activity against a range of bacteria and fungi. For example, compounds similar to the one were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting comparable activity to standard antibiotics .
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, a series of novel oxadiazole derivatives were synthesized and tested against several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The most potent derivative exhibited an IC50 value of 4.5 µM against the WiDr colon cancer cell line, demonstrating significant selectivity and potency .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of substituted oxadiazoles revealed that certain derivatives displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the role of electron-withdrawing groups in enhancing antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Compound A: 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () Key Differences: Replaces the thiophen-3-yl and 3-methoxyphenyl groups with a cyclopropyl-pyrazole and trifluoromethylphenyl. Impact: The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability but reduces solubility compared to the methoxy group . Bioactivity: Not reported in the evidence, but trifluoromethyl groups are often associated with enhanced receptor binding in kinase inhibitors.
- Compound B: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () Key Differences: Replaces the pyridinone core with a thienopyrimidine-dione system and incorporates a 1,3,4-oxadiazole ring. Bioactivity: Exhibits antimicrobial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound may share similar efficacy due to analogous heterocyclic frameworks .
Functional Group Modifications
- Compound C : 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one ()
- Key Differences : Substitutes the oxadiazole rings with a benzothiazole and pyrazol-3(2H)-one system.
- Impact : Benzothiazole improves fluorescence properties but may reduce metabolic stability compared to oxadiazoles .
- Bioactivity : Structural analogs are used in optoelectronic materials, limiting direct pharmacological comparison.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
